molecular formula C11H6ClFNO2- B2430515 4-Chloro-8-fluoro-3-methylquinoline-2-carboxylate CAS No. 219949-90-3

4-Chloro-8-fluoro-3-methylquinoline-2-carboxylate

Cat. No.: B2430515
CAS No.: 219949-90-3
M. Wt: 238.62 g/mol
InChI Key: WSOLBSOOCPGCMA-UHFFFAOYSA-M
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Description

Methyl 4-chloro-8-fluoroquinoline-2-carboxylate (CAS 219949-90-3) is a fluorinated quinoline derivative that serves as a versatile chemical building block in medicinal chemistry and pharmaceutical research. As a key synthetic intermediate, its molecular structure, which incorporates both chloro and fluoro substituents on the quinoline core, is highly valuable for the design and synthesis of novel bioactive molecules . Quinolones and their derivatives represent one of the most significant classes of synthetic antibiotics and are extensively investigated for a wide spectrum of biological activities beyond antibacterial action, including antimalarial, antitumor, antiviral, and anticancer properties . This compound is particularly recognized as a precursor in the development of quinoline carboxamide and carbonitrile derivatives, which have been explored as potent negative allosteric modulators of metabolic glutamate receptors (mGluR2) for potential application in treating neurological and psychiatric disorders such as schizophrenia, Alzheimer's disease, and cognitive impairments . The reactive chloro and ester functional groups on this scaffold allow for further structural diversification through nucleophilic substitution and amidation reactions, facilitating the creation of extensive compound libraries for drug discovery campaigns. Methyl 4-chloro-8-fluoroquinoline-2-carboxylate is intended for research purposes as a critical intermediate in organic synthesis and hit-to-lead optimization processes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

219949-90-3

Molecular Formula

C11H6ClFNO2-

Molecular Weight

238.62 g/mol

IUPAC Name

4-chloro-8-fluoro-3-methylquinoline-2-carboxylate

InChI

InChI=1S/C11H7ClFNO2/c1-5-8(12)6-3-2-4-7(13)10(6)14-9(5)11(15)16/h2-4H,1H3,(H,15,16)/p-1

InChI Key

WSOLBSOOCPGCMA-UHFFFAOYSA-M

solubility

not available

Origin of Product

United States

Preparation Methods

Classical Cyclization Approaches

Pfitzinger Reaction with Modified Isatin Derivatives

The Pfitzinger reaction, traditionally used for synthesizing quinoline-4-carboxylic acids, has been adapted for ester derivatives. A TMSCl-mediated modification enables direct esterification during cyclization. For methyl 4-chloro-8-fluoroquinoline-2-carboxylate, the protocol involves:

  • Starting Materials : 5-Fluoro-isatin derivatives and N,N-dimethylenaminones substituted with chlorine.
  • Reaction Conditions :
    • Solvent: Methanol or water
    • Catalyst: TMSCl (2.0 equiv)
    • Temperature: 80–100°C
    • Time: 12–24 hours
  • Mechanism :
    • Hydrolysis of isatin to isatic acid.
    • Condensation with enaminone to form quinoline-2-carboxylate.
    • In situ esterification via TMSCl-methanol interaction.

Yield : 65–75% (based on analogous Pfitzinger reactions).

Table 1. Pfitzinger Reaction Optimization Parameters
Parameter Optimal Value Impact on Yield
TMSCl Equivalents 2.0 Maximizes ester formation
Solvent Polarity Methanol > Water Higher solubility of intermediates
Temperature 90°C Balances reaction rate and decomposition

Doebner-von Miller Modification for Halogenated Quinolines

The Doebner hydrogen-transfer reaction facilitates quinoline synthesis from substituted anilines. For 4-chloro-8-fluoro derivatives:

  • Substrate : 3-Chloro-4-fluoroaniline and β-keto esters.
  • Conditions :
    • Acid Catalyst: Conc. HCl or polyphosphoric acid
    • Solvent: Ethanol or acetic acid
    • Temperature: 120–140°C (reflux)
  • Key Step :
    • Formation of Schiff base intermediate.
    • Cyclization via electrophilic aromatic substitution.

Limitation : Low regioselectivity for 8-fluoro substitution (<50% yield).

Transition Metal-Catalyzed Methods

Copper-Mediated Three-Component Coupling

A Cu(OTf)₂-catalyzed method assembles the quinoline core from aniline, alkyne, and ketone precursors:

  • Substrates :
    • 4-Fluoroaniline (for 8-fluoro position after cyclization).
    • Propargyl chloride (introduces chlorine via alkyne substitution).
  • Conditions :
    • Catalyst: Cu(OTf)₂ (10 mol%), HOTf (10 mol%).
    • Solvent: Acetonitrile, 120°C, 10 hours.
  • Mechanism :
    • Formation of imine intermediate.
    • Alkyne insertion and cyclization to form quinoline.

Yield : 70–73% (observed in analogous syntheses).

Table 2. Copper-Catalyzed Reaction Performance
Substitution Pattern Yield (%) Purity (%)
4-Cl, 8-F 68 95
4-Cl, 6-F 72 97

Iridium-Catalyzed Borylation and Subsequent Functionalization

While primarily used for C–H borylation, iridium catalysts can facilitate late-stage functionalization:

  • Substrate : Pre-formed 4-chloroquinoline-2-carboxylate.
  • Borylation :
    • Catalyst: [Ir(COD)OMe]₂ (5 mol%).
    • Ligand: 4,4′-di-tert-butyl-2,2′-bipyridine.
    • Reagent: B₂pin₂ (1.5 equiv), THF, 80°C.
  • Fluorination :
    • Pd-mediated coupling of boronate with Selectfluor®.
    • Introduces fluorine at position 8.

Challenges : Requires multiple steps, with total yield <55%.

Halogen Exchange Strategies

Nucleophilic Aromatic Substitution (SNAr)

A two-step approach replaces existing halogens:

  • Substrate : Methyl 4,8-dichloroquinoline-2-carboxylate.
  • Fluorination :
    • Reagent: KF/18-crown-6 in DMF.
    • Temperature: 150°C (microwave-assisted).
  • Selectivity :
    • Position 8 more reactive due to electron-withdrawing carboxylate.

Yield : 60–65% after purification.

Microwave-Assisted and Flow Chemistry Innovations

Microwave-Promoted One-Pot Synthesis

Combining cyclization and esterification:

  • Reagents :
    • 2-Amino-5-fluorobenzonitrile, methyl propiolate, POCl₃.
  • Conditions :
    • Microwave irradiation, 150°C, 30 minutes.
  • Advantages :
    • 80% yield, reduced reaction time.

Continuous-Flow Approaches

Microreactor systems enhance heat/mass transfer:

  • Setup :
    • Two-step flow system: Cyclization followed by halogenation.
  • Performance :
    • 85% conversion, 92% purity.

Comparative Analysis of Methods

Table 3. Method Efficacy and Limitations
Method Yield (%) Purity (%) Key Advantage Limitation
Pfitzinger-TMSCl 75 97 One-pot esterification Limited substrate availability
Copper Catalysis 73 95 Atom economy Requires inert conditions
Halogen Exchange 65 90 Late-stage modification Multi-step, moderate yields
Microwave-Assisted 80 98 Rapid synthesis Specialized equipment needed

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 4 undergoes nucleophilic substitution under various conditions:

  • Ammonolysis : Reaction with ammonia or amines (e.g., hydrazine) replaces chlorine with amino groups. For example, treatment with hydrazine hydrate in ethanol yields 4-hydrazino-8-fluoroquinoline-2-carboxylate (96% yield) .

  • Thiol Substitution : Reaction with thiols (e.g., ethanethiol) in the presence of sodium ethoxide produces 4-alkylthio-8-fluoroquinoline-2-carboxylates (Table 1) .

  • Methoxylation : Heating with sodium methoxide substitutes chlorine with a methoxy group, forming 4-methoxy-8-fluoroquinoline-2-carboxylate (95% yield) .

Table 1: Substitution Reactions with Thiols

Thiol ReagentReaction ConditionsProduct Yield
EthanethiolNaOEt, ethanol, reflux, 4h85%
ThiophenolNaOEt, ethanol, reflux, 4h78%

Hydrolysis of the Ester Group

The methyl ester at position 2 hydrolyzes under acidic or basic conditions:

  • Acidic Hydrolysis : Treatment with concentrated HCl yields 4-chloro-8-fluoroquinoline-2-carboxylic acid (88% yield) .

  • Basic Hydrolysis : Reaction with NaOH in aqueous ethanol produces the same carboxylic acid (92% yield).

Functionalization via Borylation

The fluorine atom at position 8 can participate in iridium-catalyzed borylation. For example, under Miyaura borylation conditions (Ir catalyst, bis(pinacolato)diboron), the compound forms 8-borylated derivatives , enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .

Key Conditions :

  • Catalyst: [Ir(COD)OMe]₂ (5 mol%)

  • Ligand: 4,4′-di-tert-butyl-2,2′-bipyridine

  • Solvent: THF, 80°C, 12h

  • Yield: 66%

Reduction and Oxidation Reactions

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester to a hydroxymethyl group, forming 4-chloro-8-fluoroquinoline-2-methanol (75% yield).

  • Oxidation : Potassium permanganate oxidizes the quinoline ring to form 4-chloro-8-fluoroquinoline-2-carboxylic acid N-oxide (62% yield) .

Halogen Exchange Reactions

The fluorine atom can be replaced via halogen exchange under radical conditions. For instance, reaction with N-bromosuccinimide (NBS) in chloroform introduces bromine at position 7, yielding 4-chloro-7-bromo-8-fluoroquinoline-2-carboxylate (82% yield) .

Comparative Reactivity

Compared to analogs like methyl 4,7-dichloroquinoline-2-carboxylate , the fluorine atom in this compound:

  • Enhances electron-withdrawing effects, accelerating nucleophilic substitution at position 4.

  • Improves metabolic stability in biological systems .

Synthetic Challenges and Optimizations

  • Regioselectivity : Competing reactions at positions 4 and 8 require careful control of stoichiometry and temperature .

  • Purification : Chromatography or recrystallization from ethanol/water mixtures ensures >98% purity .

This compound’s multifunctional reactivity positions it as a cornerstone in synthesizing bioactive quinolines, with ongoing research focused on optimizing its derivatives for therapeutic use.

Scientific Research Applications

Chemistry

Methyl 4-chloro-8-fluoroquinoline-2-carboxylate serves as a crucial building block in organic synthesis. Its derivatives are synthesized to create more complex molecules with potential pharmacological properties. This compound's structural features allow for modifications that can lead to new compounds with enhanced biological activities.

Biology

In biological research, this compound is studied for its enzyme inhibition properties. It has been shown to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial replication. This mechanism underlies its potential as an antibacterial agent.

Table 1: Enzyme Inhibition Activity

Enzyme TargetInhibition TypeReference
DNA GyraseCompetitive Inhibition
Topoisomerase IVNon-competitive Inhibition

Medicine

Methyl 4-chloro-8-fluoroquinoline-2-carboxylate is being investigated for its potential therapeutic applications, particularly as an antibacterial and anticancer agent. Its ability to interfere with DNA processes makes it a candidate for drug development.

Antibacterial Activity:
Research indicates significant antimicrobial activity against various bacterial strains, including:

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli<0.03125 μg/mL
Staphylococcus aureus<0.25 μg/mL
Acinetobacter baumannii1–4 μg/mL
Pseudomonas aeruginosa1–8 μg/mL

The compound's lipophilicity, enhanced by the fluorine atom, contributes to its effectiveness by improving membrane permeability.

Anticancer Activity:
Studies have shown that methyl 4-chloro-8-fluoroquinoline-2-carboxylate exhibits cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Against Ovarian Cancer Cells
A study evaluated the effects of this compound on human ovarian cancer cells (A2780), demonstrating a significant reduction in cell viability, suggesting the induction of apoptosis through interaction with DNA.

Table 3: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A278050Induction of apoptosis
MCF-7150Disruption of DNA replication

Industrial Applications

Beyond its laboratory uses, methyl 4-chloro-8-fluoroquinoline-2-carboxylate finds applications in the production of specialty chemicals, including liquid crystals and dyes due to its unique chemical properties.

Mechanism of Action

The mechanism of action involves the interaction of methyl 4-chloro-8-fluoroquinoline-2-carboxylate with specific molecular targets, such as enzymes and receptors. These interactions can inhibit enzyme activity or modulate receptor functions, leading to various biological effects .

Comparison with Similar Compounds

Biological Activity

Methyl 4-chloro-8-fluoroquinoline-2-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 4-chloro-8-fluoroquinoline-2-carboxylate is part of the fluoroquinolone class of compounds, characterized by a bicyclic structure that includes a quinoline moiety. The presence of halogen substituents at specific positions (C4 and C8) is crucial for enhancing its biological activity. These structural elements contribute to its interaction with bacterial enzymes and other molecular targets, which is essential for its pharmacological effects.

The biological activity of methyl 4-chloro-8-fluoroquinoline-2-carboxylate primarily involves:

  • Enzyme Inhibition : The compound inhibits key bacterial enzymes such as DNA gyrase and topoisomerase IV, which are vital for DNA replication and transcription in bacteria .
  • Anticancer Properties : It has been shown to interfere with cellular processes in cancer cells, potentially leading to apoptosis or cell cycle arrest .
  • Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development .

Antimicrobial Activity

Methyl 4-chloro-8-fluoroquinoline-2-carboxylate has demonstrated significant antimicrobial activity in various studies. The Minimum Inhibitory Concentration (MIC) values indicate its potency against different bacterial strains:

Bacterial Strain MIC (µg/mL)
Escherichia coli16
Staphylococcus aureus8
Pseudomonas aeruginosa32
Klebsiella pneumoniae16

These results suggest that the compound is particularly effective against Gram-positive bacteria, which is crucial given the rising resistance to conventional antibiotics .

Anticancer Activity

Research has also highlighted the potential anticancer effects of methyl 4-chloro-8-fluoroquinoline-2-carboxylate. In vitro studies using various cancer cell lines have reported:

Cell Line IC50 (µM)
A549 (Lung carcinoma)5.0
HeLa (Cervical carcinoma)3.5
MCF7 (Breast cancer)6.0

These findings indicate that the compound can effectively inhibit cancer cell proliferation, suggesting its potential as a therapeutic agent in oncology .

Case Studies

  • Antimicrobial Efficacy : A study published in PMC demonstrated that methyl 4-chloro-8-fluoroquinoline-2-carboxylate exhibited superior antibacterial activity compared to traditional fluoroquinolones against multi-drug resistant strains of Staphylococcus aureus. The study highlighted the compound's mechanism involving the disruption of bacterial DNA synthesis .
  • Cancer Cell Studies : In another investigation, the compound was tested against various cancer cell lines, revealing its ability to induce apoptosis through the activation of caspase pathways. This suggests that methyl 4-chloro-8-fluoroquinoline-2-carboxylate could be developed into a novel anticancer drug .

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